2-(2,2-dicyclohexylethyl)piperidine;hydrochloride

Übersicht

Beschreibung

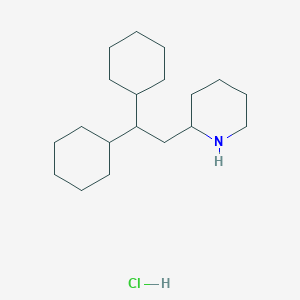

2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride is a chemical compound with the molecular formula C19H35N. It is also known as Perhexiline. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-dicyclohexylethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,2-Dicyclohexylethyl)piperidine is typically synthesized via the catalytic hydrogenation of 2-(2,2-diphenylethenyl)pyridine. This process involves the use of a rhodium-supported catalyst, which facilitates the reduction reaction. The reaction is carried out in a glacial acetic acid solution under hydrogen gas at elevated pressures .

Industrial Production Methods

In an industrial setting, the preparation of 2-(2,2-dicyclohexylethyl)piperidine involves the reduction of 2-(2,2-diphenylethenyl)pyridine in glacial acetic acid using hydrogen gas. The reaction is typically conducted in large reactors equipped with rhodium-supported catalysts to ensure high yields. The product is then purified through filtration, washing with cold acetone, and drying at controlled temperatures .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dicyclohexylethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be further reduced under specific conditions.

Substitution: The piperidine ring allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a rhodium-supported catalyst is used for reduction.

Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation typically results in the formation of ketones or carboxylic acids.

Reduction: Reduction leads to the formation of fully saturated piperidine derivatives.

Substitution: Substitution reactions yield various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It has been investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of 2-(2,2-dicyclohexylethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to affect cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride can be compared with other similar compounds such as:

2-(2,2-Diphenylethyl)piperidine: This compound has a similar structure but with phenyl groups instead of cyclohexyl groups.

2-(2,2-Dicyclohexylethyl)pyridine: This compound has a pyridine ring instead of a piperidine ring.

Uniqueness

The presence of the 2,2-dicyclohexylethyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties contribute to its specific reactivity and interactions in various chemical and biological contexts .

Biologische Aktivität

2-(2,2-dicyclohexylethyl)piperidine; hydrochloride, commonly known as perhexiline, is a compound that has garnered attention for its diverse biological activities, particularly in cardiovascular pharmacology and potential therapeutic applications. Originally developed as an antianginal agent, perhexiline's mechanism of action and its effects on various biological systems have been extensively studied.

Cardiovascular Effects

Perhexiline is primarily recognized for its role in treating angina pectoris. It enhances myocardial efficiency by shifting the substrate utilization from fatty acids to carbohydrates, thereby reducing oxygen consumption during cardiac work. This metabolic modulation is crucial for patients with ischemic heart conditions.

- Mechanism of Action : Perhexiline inhibits carnitine palmitoyltransferase, an enzyme pivotal for fatty acid metabolism in the mitochondria. This inhibition leads to decreased fatty acid oxidation and increased glucose utilization, which is beneficial for myocardial function during ischemia .

- Clinical Implications : Recent studies have shown that perhexiline can improve outcomes in patients with refractory angina and chronic heart failure. Its efficacy is particularly notable in populations with specific genetic profiles affecting drug metabolism, such as those with CYP2D6 polymorphisms .

Anticancer Potential

Recent investigations have expanded the scope of perhexiline beyond cardiovascular applications. Preliminary studies suggest that it may exhibit anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

- Mechanisms of Action : Similar to piperidine derivatives, perhexiline may influence several signaling pathways associated with cancer progression. These include the NF-κB and PI3K/Akt pathways, which are critical for cell survival and proliferation .

- Case Studies : Research has indicated potential efficacy against various cancer types, including breast and prostate cancers. The compound's ability to modulate apoptotic pathways positions it as a candidate for further exploration in oncological pharmacotherapy.

Toxicological Considerations

Despite its therapeutic benefits, perhexiline is associated with significant side effects, including hepatotoxicity and peripheral neuropathy. These adverse effects are often linked to high plasma concentrations resulting from genetic variations in drug metabolism.

Eigenschaften

IUPAC Name |

2-(2,2-dicyclohexylethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N.ClH/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;/h16-20H,1-15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUISNHKIKKJZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70792687 | |

| Record name | 2-(2,2-Dicyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70792687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6621-48-3 | |

| Record name | Piperidine, 2-(2,2-dicyclohexylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Dicyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70792687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.